molecular formula C19H25N5O4 B5225042 N-{1-[1-(methoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea

N-{1-[1-(methoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea

Cat. No. B5225042
M. Wt: 387.4 g/mol
InChI Key: UHJFJOXKTRBCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[1-(methoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea, commonly known as MAPU, is a chemical compound that has been studied for its potential therapeutic applications. MAPU is a urea derivative that has shown promising results in scientific research studies.

Scientific Research Applications

MAPU has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. MAPU has been tested on various cancer cell lines, including breast, prostate, and lung cancer, and has shown promising results in inhibiting cancer cell growth.

Mechanism of Action

The mechanism of action of MAPU is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. MAPU has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of AKT, a protein involved in cancer cell survival and growth.
Biochemical and Physiological Effects:
MAPU has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. MAPU has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MAPU has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using MAPU in lab experiments is its low toxicity, which allows for higher doses to be used without causing harm to the test subjects. Additionally, MAPU has been shown to have a high degree of selectivity for its target enzymes and proteins, making it a potentially effective therapeutic agent. However, one limitation of using MAPU in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on MAPU. One area of research could be to further investigate the mechanism of action of MAPU and its effects on various enzymes and proteins involved in inflammation and cancer cell growth. Another area of research could be to study the potential therapeutic applications of MAPU in animal models of various diseases, including cancer, inflammation, and pain. Additionally, research could be conducted to improve the solubility of MAPU in water, which would make it easier to administer in certain experimental settings.

Synthesis Methods

MAPU can be synthesized using a two-step process. The first step involves the reaction of 5-amino-1-(2-methoxyphenyl)pyrazole with 1-(methoxyacetyl)-4-piperidine in the presence of a base. The resulting intermediate is then reacted with isocyanate to form MAPU. The purity of MAPU can be improved through recrystallization.

properties

IUPAC Name

1-[2-[1-(2-methoxyacetyl)piperidin-4-yl]pyrazol-3-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-27-13-18(25)23-11-8-14(9-12-23)24-17(7-10-20-24)22-19(26)21-15-5-3-4-6-16(15)28-2/h3-7,10,14H,8-9,11-13H2,1-2H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJFJOXKTRBCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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